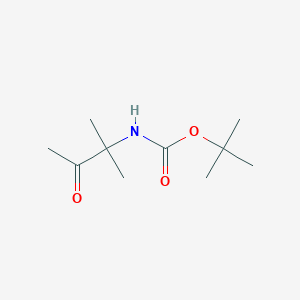

tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate

Description

General Context of Carbamates as Versatile Synthetic Intermediates and Protecting Groups

Carbamates, esters of carbamic acid, are a cornerstone of modern organic chemistry, primarily recognized for their role as protecting groups for amines. acs.orgorganic-chemistry.org The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its robustness under a variety of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. organic-chemistry.orgacs.org Its facile introduction using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and straightforward removal under mild acidic conditions, such as with trifluoroacetic acid, make it an invaluable tool in multistep synthesis, particularly in peptide chemistry. masterorganicchemistry.comstudysmarter.co.uk Beyond protection, the carbamate (B1207046) functionality can influence the stereochemical outcome of reactions and can be transformed into other functional groups, highlighting their versatility as synthetic intermediates. nih.gov

Structural Classification and Precise Nomenclature of tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate within the Carbamate Family

According to IUPAC nomenclature, carbamates are named as esters of carbamic acid or its N-substituted derivatives. iupac.orgwikipedia.orgqmul.ac.uk The compound This compound can be systematically named in a few ways. Treating it as a substituted carbamic acid ester, the name is derived by identifying the alcohol-derived portion (tert-butyl) and the N-substituent (2-methyl-3-oxobutan-2-yl).

Structurally, this molecule belongs to the class of α-amino ketones, where the amino group is protected as a tert-butyl carbamate. A key feature is the presence of a quaternary α-carbon, meaning the carbon atom adjacent to both the carbonyl group and the nitrogen atom is bonded to two other carbon atoms (two methyl groups). This steric hindrance around the reactive centers significantly influences the molecule's properties and synthetic accessibility.

Historical Development and Evolution of Synthetic Strategies for N-Protected Amino Ketones and Their Related Derivatives

The synthesis of α-amino ketones has a rich history, with classical methods often relying on the nucleophilic substitution of α-halo ketones with amines. rsc.org However, these methods often suffer from issues like over-alkylation and harsh reaction conditions. The advent of protecting groups revolutionized this area, allowing for more controlled and selective syntheses.

Early methods for preparing N-protected α-amino ketones involved the reaction of N-protected amino acids with organometallic reagents. organic-chemistry.org A significant advancement was the development of methods that convert N-protected amino acids into the corresponding ketones by using activating agents to form an activated ester in situ, which then reacts with Grignard reagents in the presence of a copper catalyst. organic-chemistry.org

More recent developments have focused on direct α-amination of ketones or their enolate equivalents. rsc.org For sterically hindered α,α-disubstituted α-amino ketones, such as the scaffold of This compound , synthetic strategies often involve the electrophilic amination of tetrasubstituted silyl (B83357) enol ethers. rsc.org The synthesis of compounds with N-containing quaternary stereocenters remains a challenging yet important area of research, with catalytic asymmetric methods being at the forefront of modern approaches. escholarship.org While a specific, detailed experimental procedure for the synthesis of This compound is not prominently available in peer-reviewed literature, its synthesis can be envisioned through the adaptation of established methods for analogous α,α-disubstituted N-Boc-α-amino ketones. A plausible route could involve the acylation of the enolate of 3-methyl-2-butanone (B44728) with a suitable electrophilic nitrogen source, followed by Boc protection, or the reaction of an N-Boc protected α,α-dimethyl amino acid derivative with an appropriate methylating or acylating agent.

Significance of the this compound Scaffold in Chemical Research

The α-amino ketone motif is a privileged scaffold found in numerous natural products and pharmaceutically active compounds, including antidepressants and appetite suppressants. rsc.orgresearchgate.net These molecules also serve as versatile building blocks for the synthesis of other important structures like 1,2-amino alcohols and various heterocycles. rsc.org

The presence of a quaternary α-carbon in the This compound scaffold introduces conformational constraints that can be highly desirable in drug design to improve binding affinity and metabolic stability. The synthesis of molecules containing such sterically demanding centers is a significant challenge in organic chemistry, and compounds like this serve as important targets and intermediates in the development of new synthetic methodologies. escholarship.org

The combination of the robust Boc protecting group with the synthetically versatile α-amino ketone functionality, further embellished with a quaternary center, makes This compound a potentially valuable, albeit currently under-explored, building block in medicinal chemistry and organic synthesis. Its utility could lie in the construction of complex chiral molecules and as a scaffold for the generation of libraries of compounds for biological screening.

Properties

IUPAC Name |

tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7(12)10(5,6)11-8(13)14-9(2,3)4/h1-6H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILZCRKRYCQDAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429182-36-4 | |

| Record name | tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for Tert Butyl N 2 Methyl 3 Oxobutan 2 Yl Carbamate

Direct Synthesis Strategies from Precursor Amines and Carbonyl Compounds

The most straightforward approaches to tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate involve the formation of the carbamate (B1207046) bond on a pre-existing amine or the construction of the carbon skeleton.

Synthesis via N-Protection of 2-Amino-2-methyl-3-oxobutane Precursors

The most common and direct method for the synthesis of this compound is the N-protection of the corresponding amine, 2-amino-2-methyl-3-oxobutane (also known as 3-amino-3-methyl-2-butanone). This reaction typically employs di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the protecting group source. wikipedia.orgtotal-synthesis.com Due to the steric hindrance of the tertiary amine, reaction conditions may need to be optimized to achieve high yields.

The protection reaction is generally carried out in the presence of a base to neutralize the acidic byproduct. total-synthesis.com Common bases include sodium bicarbonate, triethylamine, or 4-(dimethylamino)pyridine (DMAP). wikipedia.orgmychemblog.com The choice of solvent can also be critical, with aprotic solvents like acetonitrile (B52724), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) being frequently utilized. wikipedia.orgmychemblog.com For particularly hindered amino acids, a combination of Boc₂O with tetramethylammonium (B1211777) hydroxide (B78521) pentahydrate in acetonitrile has been reported to be effective. While specific yields for the target molecule are not extensively documented, general procedures for N-Boc protection of amines report high to excellent yields. scispace.comnih.gov A catalyst-free approach for N-tert-butyloxycarbonylation of amines in water has also been described, offering an environmentally benign alternative. nih.govorganic-chemistry.org

Table 1: Representative Conditions for N-Boc Protection of Amines

| Reagent | Base | Solvent | Temperature | Reference |

| Di-tert-butyl dicarbonate | Sodium Bicarbonate | Water/Dioxane | Room Temperature | |

| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 0 °C to Room Temp | mychemblog.com |

| Di-tert-butyl dicarbonate | DMAP | Acetonitrile | Not specified | wikipedia.org |

| Di-tert-butyl dicarbonate | None | Water | Room Temperature | nih.govorganic-chemistry.org |

Note: This table represents general conditions for N-Boc protection and may require optimization for the sterically hindered 2-amino-2-methyl-3-oxobutane.

One-Pot Multicomponent Approaches Utilizing Acetone (B3395972) Derivatives and Amines

Convergent Synthesis from Key Building Blocks

A convergent synthetic approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the final steps. For this compound, a plausible convergent strategy would involve the coupling of a pre-formed N-Boc protected amino acid derivative with a methylating or acetylating agent. For instance, an N-Boc protected alanine (B10760859) derivative could potentially be elaborated to introduce the second methyl group and the acetyl functionality. However, specific examples of this convergent approach for the target molecule are not well-documented.

Investigation of Catalytic Systems for Efficient Carbamate Formation

To overcome the challenges associated with the synthesis of sterically hindered carbamates, various catalytic systems have been explored to improve reaction rates and yields.

Lewis Acid Catalysis in N-Protection Reactions

Lewis acids have been shown to effectively catalyze the N-tert-butoxycarbonylation of amines, including those that are sterically hindered or poorly reactive. researchgate.net Various Lewis acids such as zinc perchlorate (B79767) (Zn(ClO₄)₂), zirconium tetrachloride (ZrCl₄), and others have been employed. researchgate.net These catalysts are thought to activate the di-tert-butyl dicarbonate, making it more susceptible to nucleophilic attack by the amine. Reactions are often carried out under mild conditions, at room temperature, and can provide high yields in short reaction times. researchgate.net The use of a catalytic amount of a Lewis acid offers an advantage over stoichiometric reagents in terms of cost and environmental impact.

Table 2: Examples of Lewis Acid Catalysts for N-Boc Protection of Amines

| Lewis Acid Catalyst | Solvent | Temperature | Key Features | Reference |

| ZrCl₄ (10 mol%) | Acetonitrile | Room Temperature | Short reaction times, high yields | researchgate.net |

| Zn(ClO₄)₂·6H₂O | Not specified | Not specified | Effective for poorly reactive aryl amines | researchgate.net |

| LiClO₄ | Not specified | Not specified | General catalyst for Boc protection | researchgate.net |

| InCl₃, InBr₃ | Not specified | Not specified | Effective for a range of amines | researchgate.net |

Note: The effectiveness of these catalysts would need to be specifically evaluated for the synthesis of this compound.

Organocatalytic Methods for Enhanced Selectivity

Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective transformations. While direct organocatalytic methods for the formation of the carbamate bond on sterically hindered amines are not extensively reported, organocatalysts have been used in related transformations. For example, the asymmetric Mannich reaction, catalyzed by (S)-proline, has been used to synthesize a chiral tert-butyl carbamate derivative, demonstrating the potential of organocatalysis in constructing complex molecules containing the N-Boc group. orgsyn.org In this specific case, the organocatalyst facilitates the C-C bond formation, with the carbamate group already present on one of the reactants. The development of organocatalysts that directly facilitate the N-protection of sterically hindered amines like 2-amino-2-methyl-3-oxobutane could provide a valuable and selective synthetic route.

Chemo- and Regioselective Synthesis Considerations for the N-(2-methyl-3-oxobutan-2-yl) Moiety

The primary challenge in the synthesis of the N-(2-methyl-3-oxobutan-2-yl) moiety lies in the regioselective introduction of the nitrogen functionality at the tertiary carbon atom adjacent to the carbonyl group. The steric hindrance around this position can significantly impact reaction rates and selectivity.

One plausible approach involves the α-amination of a suitable ketone precursor, 3-methyl-2-butanone (B44728). However, direct amination of the enolate of 3-methyl-2-butanone would preferentially occur at the less substituted α-carbon, leading to the undesired regioisomer. To circumvent this, strategies that allow for the selective formation of the tertiary amine are necessary.

Table 1: Comparison of Potential Synthetic Strategies for the N-(2-methyl-3-oxobutan-2-yl) Moiety

| Strategy | Precursor | Reagents | Key Considerations | Potential Challenges |

| Nucleophilic Substitution | 2-Azido-2-methyl-3-butanone | Reduction (e.g., H₂, Pd/C) | Synthesis of the α-azido ketone precursor. | Use of potentially hazardous azide (B81097) reagents. |

| Electrophilic Amination | Silyl (B83357) enol ether of 3-methyl-2-butanone | Electrophilic nitrogen source (e.g., azodicarboxylates) | Control of regioselectivity can be difficult. | Competing reactions at the primary α-carbon. |

| Rearrangement Reactions | α-Hydroxy imine of 3-methyl-2-butanone | Acid or base catalysis | The Heyns rearrangement could potentially be adapted. | Substrate specificity and control of rearrangement. |

| From α-Amino Acids | N-Boc-α,α-dimethylglycine | Organometallic reagents (e.g., Grignard) | Good stereocontrol if starting from a chiral amino acid. | Requires synthesis of the custom amino acid. |

A promising chemo- and regioselective method could involve a multi-step sequence starting from 2-methyl-3-buten-2-ol. Epoxidation of the double bond followed by regioselective ring-opening with an amine would install the nitrogen at the desired tertiary position. Subsequent oxidation of the primary alcohol would then yield the target α-amino ketone scaffold. The choice of the nitrogen source and the epoxide ring-opening conditions would be critical for achieving high regioselectivity, favoring attack at the more substituted carbon.

Another approach could utilize a tandem [3+2] heteroannulation strategy, which has been shown to be effective for the synthesis of complex nitrogen-containing heterocycles. While not a direct route to the acyclic target, the principles of controlling chemo- and regioselectivity in such reactions could inform the development of a novel synthetic pathway.

Green Chemistry Principles and Sustainable Synthetic Methodologies in Carbamate Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the use of safer reagents, minimization of waste, and the development of catalytic methods.

Traditional methods for carbamate synthesis often involve hazardous reagents such as phosgene. Modern, greener alternatives focus on the use of dimethyl carbonate or even carbon dioxide as a C1 source. While the direct carboxylation of the hindered N-(2-methyl-3-oxobutan-2-yl)amine with CO₂ might be challenging, the use of dimethyl carbonate in the presence of a suitable catalyst, such as ytterbium triflate, could provide a more sustainable route to the corresponding methyl carbamate, which could then be transesterified to the tert-butyl carbamate.

A recently developed sustainable methodology for the direct synthesis of carbamates from Boc-protected amines using tert-butoxide lithium as the sole base offers a promising green alternative. nih.gov This approach avoids the use of toxic reagents and metal catalysts and has been shown to be scalable. nih.gov The synthesis of the precursor, N-Boc-(2-methyl-3-oxobutan-2-yl)amine, would be the initial step, followed by this direct conversion.

Further aligning with green chemistry principles, the use of flow chemistry could offer significant advantages for the synthesis of this compound. Flow reactors can improve reaction efficiency, safety, and scalability by providing precise control over reaction parameters such as temperature, pressure, and mixing.

Process Optimization and Scale-Up Considerations for Laboratory and Industrial Synthesis

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful process optimization and scale-up studies. Key parameters that need to be considered include reaction kinetics, thermodynamics, mass transfer, and purification strategies.

Table 2: Key Parameters for Process Optimization and Scale-Up

| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations |

| Solvent Selection | High purity, ease of removal. | Cost, recyclability, safety (flash point, toxicity), environmental impact. |

| Catalyst | High activity and selectivity. | Cost, stability, reusability, ease of separation from the product. |

| Reaction Temperature | Precise control with heating mantles/baths. | Efficient heat transfer in large reactors, management of exotherms. |

| Reaction Time | Monitored by TLC or LC-MS until completion. | Optimized for maximum throughput and minimal byproduct formation. |

| Purification | Column chromatography. | Crystallization, distillation, extraction to minimize solvent waste. |

| Reagent Stoichiometry | Often used in excess to drive reactions to completion. | Optimized to minimize cost and waste. |

For the synthesis of the N-(2-methyl-3-oxobutan-2-yl) moiety, optimization of the reaction conditions for the key bond-forming step is paramount. This includes screening of catalysts, solvents, and temperatures to maximize yield and selectivity. For instance, in a potential synthesis involving a Kulinkovich–Szymoniak-type cyclopropanation followed by ring-opening, the choice of the titanium catalyst and Grignard reagent would be critical for process efficiency. researchgate.net

The introduction of the tert-butoxycarbonyl (Boc) group, typically achieved using di-tert-butyl dicarbonate (Boc₂O), also requires optimization. Factors such as the choice of base, solvent, and reaction temperature can influence the yield and purity of the final product. On a large scale, the cost of Boc₂O can be a significant factor, prompting investigation into more atom-economical methods for Boc protection.

Reactivity Profiles and Mechanistic Studies of Tert Butyl N 2 Methyl 3 Oxobutan 2 Yl Carbamate

Chemical Transformations Involving the Carbamate (B1207046) Moiety

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability under many conditions and its susceptibility to cleavage under specific acidic environments.

Acid-Catalyzed Deprotection Mechanisms and Kinetics

The removal of the Boc protecting group is most commonly achieved under acidic conditions. organic-chemistry.org The generally accepted mechanism for this deprotection proceeds through a series of steps initiated by the protonation of the carbamate's carbonyl oxygen. chemistrysteps.com This initial protonation is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.com The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. chemistrysteps.com

Protonation: The carbamate carbonyl oxygen is protonated by the acid.

Formation of Tert-butyl Cation: The protonated carbamate cleaves to form a tert-butyl cation and a carbamic acid.

Decarboxylation: The carbamic acid decomposes to the free amine and carbon dioxide.

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have indicated that the reaction rate can exhibit a second-order dependence on the concentration of the acid, such as with hydrochloric acid. nih.gov This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, likely facilitating the separation of the reversibly formed ion-molecule pair of the protonated carbamate. nih.gov

The stability of the resultant tert-butyl cation allows for its removal through various pathways, including elimination to form isobutylene (B52900) or trapping by nucleophiles present in the reaction mixture. researchgate.net The choice of acid and solvent can influence the reaction rate and the prevalence of side reactions. Strong acids like trifluoroacetic acid (TFA) are commonly employed for efficient deprotection. organic-chemistry.org

| Step | Description | Key Intermediates/Products |

|---|---|---|

| 1 | Protonation of the carbamate carbonyl | Protonated carbamate |

| 2 | Cleavage of the C-O bond | tert-butyl cation, Carbamic acid |

| 3 | Decarboxylation | Free amine, Carbon dioxide, Isobutylene (from cation) |

Base-Mediated Carbamate Cleavage and Rearrangement Pathways

The Boc group is generally characterized by its high stability towards a wide range of bases and nucleophiles. organic-chemistry.org However, under forcing conditions with strong bases, cleavage can be induced. A proposed mechanism for the aminolysis of Boc-carbamates under strongly basic conditions involves the formation of an isocyanate intermediate. researchgate.net This pathway is initiated by the deprotonation of the carbamate's NH moiety, followed by the elimination of the tert-butoxide anion, which is a competent leaving group due to steric factors. researchgate.net

For primary carbamates, a base-catalyzed hydrolysis mechanism known as the E1cb (Elimination Unimolecular conjugate Base) pathway has been described. researchgate.net While tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate is a secondary carbamate, the principles of base-mediated elimination could potentially apply under specific circumstances.

Rearrangements of N-Boc derivatives under basic conditions have also been noted in the literature, particularly with N-Boc-acylamide derivatives. researchgate.net However, specific rearrangement pathways for N-Boc protected α-amino ketones under basic conditions are not extensively documented, suggesting that such transformations are not common for this class of compounds.

Transamidation and Exchange Reactions with Other Amines

Direct transamidation of the carbamate group with other amines is not a facile process due to the stability of the carbamate linkage. However, methods have been developed for the conversion of tert-butyl carbamates into amides in a one-pot procedure. This can be achieved by using acyl halide-methanol mixtures, which facilitate the transformation without the need to isolate the intermediate amine. organic-chemistry.orgorganic-chemistry.org

Palladium-catalyzed transamidation reactions have been reported for primary amides and carbamates, suggesting that under specific catalytic conditions, the exchange of the amine moiety may be possible. researchgate.net Research has also been conducted on the transamidation of N-Boc activated secondary amides, which proceeds under mild conditions. acs.org These methods, however, typically involve activation of the carbamate or amide, rather than a direct nucleophilic displacement by an amine.

Reactivity of the Ketone Functionality within the N-(2-methyl-3-oxobutan-2-yl) Substituent

The ketone carbonyl group in this compound is a site of significant reactivity, susceptible to attack by a variety of nucleophiles and capable of undergoing enolization to facilitate reactions at the α-carbon.

Nucleophilic Addition Reactions: Alcohol, Amine, and Carbon Nucleophiles

Alcohol Nucleophiles: Aldehydes and ketones react with alcohols to form hemiacetals and acetals. khanacademy.orgyoutube.comyoutube.comlibretexts.orgopenstax.orgyoutube.comyoutube.com This reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon through protonation of the carbonyl oxygen. openstax.orglibretexts.org The addition of one equivalent of an alcohol results in a hemiacetal, which contains both a hydroxyl and an ether group attached to the same carbon. youtube.com In the presence of excess alcohol and an acid catalyst, a second substitution occurs, leading to the formation of an acetal, where the carbonyl oxygen is replaced by two alkoxy groups. youtube.com The formation of acetals is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. libretexts.org

Amine Nucleophiles: The reaction of ketones with primary amines under mildly acidic conditions (typically pH 4-5) leads to the formation of imines, also known as Schiff bases. lumenlearning.comchemistrysteps.comlibretexts.orglibretexts.orgyoutube.com The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the carbon-nitrogen double bond of the imine. libretexts.org The reaction is reversible and can be hydrolyzed back to the ketone and amine under acidic conditions. libretexts.org

Carbon Nucleophiles: The ketone functionality is susceptible to attack by carbon-based nucleophiles such as Grignard reagents. The addition of a Grignard reagent to the carbonyl carbon, followed by an aqueous workup, results in the formation of a tertiary alcohol. This reaction provides an effective method for creating new carbon-carbon bonds.

Enolization Processes and Subsequent α-Carbon Functionalization Reactions (e.g., Aldol-Type Condensations, Alkylations)

Enolization and Alkylation: The presence of α-hydrogens on the methyl group adjacent to the ketone in this compound allows for enolization under basic conditions. The resulting enolate is a potent nucleophile and can undergo alkylation reactions with electrophiles such as alkyl halides. A patent describes a phase-transfer catalyzed (PTC) alkylation of a similar N-Boc protected compound, where a hydroxyl group is alkylated in the presence of a base and a phase-transfer catalyst, demonstrating the feasibility of such transformations in related systems. google.com

Aldol-Type Condensations: Enolates generated from ketones can also participate in aldol-type condensation reactions. In a self-condensation, the enolate of one molecule of the ketone attacks the carbonyl carbon of another molecule, leading to the formation of a β-hydroxy ketone after protonation. Under more vigorous conditions, this aldol (B89426) addition product can undergo dehydration to form an α,β-unsaturated ketone. While aldol reactions are a fundamental transformation for ketones, the steric hindrance around the carbonyl group in this compound may influence the feasibility and yield of such condensations.

| Reaction Type | Nucleophile/Reagent | Product |

|---|---|---|

| Nucleophilic Addition | Alcohol (in acid) | Hemiacetal/Acetal |

| Nucleophilic Addition | Primary Amine (in acid) | Imine |

| Nucleophilic Addition | Grignard Reagent | Tertiary Alcohol |

| α-Carbon Functionalization | Base, Alkyl Halide | α-Alkylated Ketone |

| Aldol-Type Condensation | Base (self-condensation) | β-Hydroxy Ketone / α,β-Unsaturated Ketone |

Reduction and Oxidation Reactions of the Carbonyl Group and Their Stereochemical Outcomes

The carbonyl group in this compound is a key site for chemical transformations, particularly reduction and oxidation reactions. The stereochemical outcome of these reactions is significantly influenced by the steric hindrance imposed by the adjacent quaternary carbon bearing a gem-dimethyl group and a bulky tert-butoxycarbonyl (Boc) protecting group.

Reduction Reactions: The reduction of the ketone functionality to a secondary alcohol introduces a new chiral center, leading to the formation of diastereomers. The stereoselectivity of this transformation is dictated by the facial selectivity of the hydride attack on the carbonyl carbon. Common hydride reagents are employed for this purpose, with their efficacy and stereochemical control varying based on their steric bulk and reaction conditions.

Below is a table summarizing the expected outcomes with various reducing agents.

| Reagent | Expected Major Diastereomer | Rationale |

| Sodium borohydride (B1222165) (NaBH₄) | Modest diastereoselectivity | A relatively small hydride donor, its approach is sensitive to the steric environment, but may not provide high selectivity. |

| Lithium aluminum hydride (LiAlH₄) | Modest to good diastereoselectivity | A more reactive but still relatively small reagent; selectivity is often similar to or slightly better than NaBH₄. |

| L-Selectride® | High diastereoselectivity | A very bulky hydride reagent, its approach is highly restricted, leading to attack from the least hindered face, providing high stereocontrol. |

| Diisobutylaluminium hydride (DIBAL-H) | Good diastereoselectivity, temperature-dependent | Often used at low temperatures to enhance selectivity; its bulk favors attack from the less hindered face. |

Oxidation Reactions: While the primary focus is often on reduction, oxidation of the adjacent methyl group or cleavage reactions can be considered. Direct oxidation of the carbonyl group itself is not feasible without cleaving C-C bonds. However, reactions like the Baeyer-Villiger oxidation could theoretically be employed. In such a reaction, an insertion of an oxygen atom would occur between the carbonyl carbon and the quaternary carbon. The migratory aptitude in Baeyer-Villiger oxidations is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. Therefore, the quaternary carbon would be expected to migrate, leading to the formation of an ester.

Reactivity and Stability of the Gem-Dimethyl and Tertiary Nitrogen Substituent

Steric Factors: The most significant feature of the gem-dimethyl group is the profound steric hindrance it imparts. scienceopen.com This steric bulk shields the adjacent carbonyl group and the nitrogen atom from nucleophilic attack and electrophilic addition. mdpi.com This shielding effect can:

Decrease Reaction Rates: Reactions at the carbonyl carbon are significantly slower compared to less substituted ketones.

Influence Conformational Preferences: The bulky groups restrict bond rotation, leading to a more rigid molecular conformation. This can influence the stereochemical outcome of reactions at nearby centers. scienceopen.com

Promote the Thorpe-Ingold Effect: The presence of a gem-dimethyl group can accelerate intramolecular cyclization reactions by decreasing the bond angle and bringing reactive groups into closer proximity, although suitable functionalities for this are not present in the parent molecule.

Electronic Factors:

Nitrogen Atom: The nitrogen atom is part of a carbamate functional group. The lone pair on the nitrogen participates in resonance with the carbonyl of the Boc group, significantly decreasing its nucleophilicity. Therefore, it is generally unreactive as a nucleophile under neutral or basic conditions. Alkylation or acylation at this nitrogen is difficult without prior deprotection.

Carbonyl Group: The carbonyl group is electronically influenced by the adjacent nitrogen. The electron-withdrawing nature of the Boc-protected amino group slightly increases the electrophilicity of the ketone's carbonyl carbon.

The structure of this compound allows for the consideration of several potential intramolecular reactions, typically under specific catalytic or thermal conditions.

Ring Closure: Direct ring closure is not favored due to the lack of suitably positioned reactive functional groups. However, modification of the molecule could enable cyclization. For instance, reduction of the ketone to a hydroxyl group could be followed by an acid-catalyzed deprotection of the Boc group. The resulting amino alcohol could then cyclize to form a substituted oxazolidine (B1195125) derivative.

Rearrangement Reactions: α-Amino ketones can undergo various rearrangements. rsc.org One possibility is a Favorskii-type rearrangement if the α-carbon were halogenated. More relevant would be rearrangements involving the nitrogen atom. For example, under acidic conditions, a 1,2-shift could potentially occur, although this is not a common pathway for this class of compounds. Beckmann or Schmidt rearrangements are typically associated with oximes or reactions with azides, respectively, and would require prior modification of the ketone. acs.org

Detailed Mechanistic Elucidation of Key Transformations through Kinetic Isotope Effects and Intermediate Trapping Studies

Elucidating the precise mechanisms of reactions involving this compound would rely on advanced physical organic chemistry techniques such as kinetic isotope effect (KIE) studies and intermediate trapping. researchgate.net

Kinetic Isotope Effects (KIE): KIE studies involve replacing an atom at a key position with one of its heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C) and measuring the effect on the reaction rate. wikipedia.org This can reveal whether a bond to the isotopic atom is broken in the rate-determining step. princeton.edu

For a hypothetical base-catalyzed enolization of the ketone, the following KIE studies could be performed:

| Experiment | Isotopic Substitution | Reaction Studied | Expected KIE (kH/kD) | Mechanistic Insight |

| Primary KIE | Replace methyl protons with deuterium (B1214612) (CD₃) | Base-catalyzed enolization | > 2 | Indicates that the C-H bond is broken during the rate-determining step, confirming proton abstraction as the slow step. nih.gov |

| Secondary KIE | Replace gem-dimethyl protons with deuterium | Nucleophilic addition to the carbonyl | ~1.0 - 1.2 | A small normal KIE would suggest a change in hybridization at the quaternary carbon from sp³ toward sp² in the transition state, though this is unlikely to be significant. |

Intermediate Trapping Studies: This technique involves adding a reagent to the reaction mixture that can rapidly and irreversibly react with a proposed short-lived intermediate, thus "trapping" it and providing evidence for its existence.

Enolate Trapping: In a base-catalyzed reaction, the formation of an enolate intermediate is often proposed. This enolate could be trapped by adding a reactive electrophile, such as trimethylsilyl (B98337) chloride (TMSCl). The isolation of the corresponding silyl (B83357) enol ether would provide strong evidence for the formation of the enolate intermediate.

Carbocation Trapping: If a reaction were to proceed under strongly acidic conditions involving the loss of the Boc group, a carbocationic intermediate might be formed. This could potentially be trapped by nucleophilic solvents or added nucleophiles like azide (B81097) salts, leading to the formation of a new product that incorporates the trapping agent.

Solvent Effects and Reaction Environment on Reactivity and Selectivity

The choice of solvent can dramatically influence the rate and selectivity of reactions involving this compound by stabilizing or destabilizing reactants, transition states, and intermediates. libretexts.orglibretexts.org

Polar Protic Solvents (e.g., water, methanol, ethanol):

Effect on Nucleophiles/Bases: These solvents can solvate and stabilize anionic nucleophiles through hydrogen bonding, which can decrease their reactivity. libretexts.org

Effect on Electrophiles: They can solvate the carbonyl oxygen through hydrogen bonding, potentially increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack.

Effect on Intermediates: They are excellent at stabilizing charged intermediates, such as those that might be formed in an Sₙ1-type reaction mechanism. libretexts.org

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile):

Effect on Nucleophiles/Bases: These solvents are poor at solvating anions, leaving them "bare" and highly reactive. This would significantly accelerate reactions involving anionic nucleophiles.

Effect on Intermediates: They are good at solvating cations but not anions, which can influence the lifetime and reactivity of charged intermediates. libretexts.org

Nonpolar Solvents (e.g., hexane, toluene, dichloromethane):

Reactivity: Reactions involving charged species are generally much slower in nonpolar solvents due to a lack of stabilization.

Selectivity: In some cases, the reduced solvation can lead to more organized transition states, potentially increasing the stereoselectivity of a reaction.

The following table summarizes the expected solvent effects on a hypothetical Sₙ2 reaction at the carbonyl carbon.

| Solvent Type | Example(s) | Expected Relative Rate | Rationale |

| Polar Protic | Water, Methanol | Slow | Strong solvation of the nucleophile reduces its reactivity. Stabilization of the ground state is greater than the transition state. |

| Polar Aprotic | DMSO, DMF | Fast | The nucleophile is poorly solvated and highly reactive. |

| Nonpolar | Hexane, Toluene | Very Slow | Poor solubility of most nucleophiles and lack of stabilization for any charge separation in the transition state. |

Lack of Sufficient Data for "this compound" in Advanced Organic Synthesis

Following a comprehensive and exhaustive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific, detailed information regarding the applications of the chemical compound This compound in the advanced organic synthesis contexts outlined in the user's request. While extensive data exists for structurally related compounds and for the general use of the tert-butoxycarbonyl (Boc) protecting group, information directly pertaining to the specified molecule and its role in the requested synthetic applications is not sufficiently available to generate a thorough, informative, and scientifically accurate article.

The requested outline necessitates detailed research findings on the compound's role as a versatile synthetic intermediate, its use in modular synthesis and chemical library generation, its contributions to methodology development, its implementation in total synthesis, and its application as a chiral auxiliary. Despite employing a variety of search strategies and chemical identifiers, the retrieved information consistently pertains to isomers or analogues, such as:

tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate

(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate

tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate

These compounds, while sharing some structural similarities, have distinct chemical properties and reactivity, making extrapolation of their functions to "this compound" scientifically unsound.

The absence of specific data for "this compound" across the requested application areas—from a precursor to functionalized amines and heterocycles to its use in cascade reactions and asymmetric synthesis—prevents the creation of an article that would meet the required standards of scientific accuracy and detail. The available information is insufficient to construct data tables, present detailed research findings, or provide specific examples of its utility in the outlined contexts.

Therefore, it is not possible to generate the requested article while adhering to the strict content and outline requirements. The compound may have limited reported applications in the specified areas of advanced organic synthesis, or it may be a novel or less-studied molecule for which extensive research has not yet been published or made publicly available.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment, Conformational Analysis, and Dynamic Processes

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. High-resolution techniques offer profound insights into the constitution, configuration, and conformation of the title compound.

While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of atoms, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate, a COSY spectrum would be expected to show a crucial cross-peak between the N-H proton and no other protons, confirming it is not adjacent to any C-H bonds. The primary use would be to confirm the absence of H-C-C-H correlations, consistent with the quaternary nature of the C2 carbon.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to. This technique simplifies the assignment of the ¹³C spectrum. Expected correlations would link the nine equivalent protons of the tert-butyl group to their corresponding carbon, the six equivalent protons of the two methyl groups at C2 to the C2-methyl carbon, and the three protons of the acetyl methyl group to the acetyl methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for piecing together the carbon skeleton, as it shows correlations between protons and carbons over two to three bonds. Key expected HMBC correlations for confirming the structure would include:

The N-H proton to the carbamate (B1207046) carbonyl carbon, the C2 carbon, and the tert-butyl quaternary carbon.

The protons of the tert-butyl group to the carbamate carbonyl carbon and the ester oxygen-linked quaternary carbon.

The protons of the C2 methyl groups to the C2 carbon, the ketone carbonyl carbon (C3), and the carbamate nitrogen.

The protons of the acetyl methyl group to the ketone carbonyl carbon (C3) and the C2 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are in close proximity, which is critical for conformational analysis. For this molecule, NOESY could show correlations between the N-H proton and the protons of the adjacent C2-methyl groups, helping to define the local conformation around the N-C2 bond.

| Expected 2D NMR Correlations | Proton Signal | Correlated Nucleus (COSY, HSQC, or HMBC) | Correlation Type | Inferred Connectivity |

| ¹H-¹H COSY | N/A | N/A | N/A | Absence of H-C-C-H units confirmed. |

| ¹H-¹³C HSQC | tert-butyl CH₃ | C(CH₃)₃ | ¹JCH | Direct C-H bond of tert-butyl group. |

| ¹H-¹³C HSQC | C2-CH₃ | C2-CH₃ | ¹JCH | Direct C-H bond of C2-methyl groups. |

| ¹H-¹³C HSQC | Acetyl-CH₃ | C4 (CH₃) | ¹JCH | Direct C-H bond of acetyl methyl. |

| ¹H-¹³C HMBC | N-H | Carbamate C=O | ³JCH | N-H is three bonds from carbamate carbonyl. |

| ¹H-¹³C HMBC | tert-butyl CH₃ | Carbamate C=O | ³JCH | tert-butyl group is part of the Boc moiety. |

| ¹H-¹³C HMBC | C2-CH₃ | C3 (Ketone C=O) | ²JCH | C2-methyls are alpha to the ketone. |

| ¹H-¹³C HMBC | Acetyl-CH₃ | C2 | ²JCH | Acetyl group is attached to the C2 carbon. |

Carbamates are known to exhibit restricted rotation around the amide C-N bond due to its partial double bond character. nih.gov This can lead to the presence of two distinct conformers (rotamers) in solution at room temperature, which may interconvert slowly on the NMR timescale, resulting in broadened peaks or two separate sets of signals. nih.gov

Variable Temperature (VT) NMR is the definitive technique for studying such dynamic processes. ox.ac.uk

At low temperatures , the interconversion between rotamers would be slow, and distinct signals for each conformer might be resolved in the NMR spectrum.

As the temperature is increased , the rate of rotation increases. The separate signals for the conformers will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a sufficiently high temperature where the interconversion is rapid. ox.ac.uk

By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier (ΔG‡) to rotation and determine the equilibrium constant between the conformers. This provides crucial thermodynamic data about the molecule's conformational flexibility. researchgate.net

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis, Reaction Monitoring, and Isotopic Labeling Studies

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers deep structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry is used to determine the mass of a molecule with extremely high precision (typically to within 5 ppm). This allows for the calculation of a unique elemental formula, providing a high degree of confidence in the compound's identity. For this compound, the exact mass serves as a primary characterization checkpoint.

| Compound | Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₀H₁₉NO₃ | 201.1365 |

An experimental HRMS measurement matching this calculated value would confirm the elemental composition C₁₀H₁₉NO₃.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion [M+H]⁺ or [M+Na]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are analyzed to deduce the structure of the precursor. N-Boc protected compounds exhibit characteristic fragmentation pathways.

Common fragmentation patterns for the [M+H]⁺ ion of the title compound would include:

Loss of isobutylene (B52900): A characteristic fragmentation of the tert-butyl group, resulting in the loss of 56.0626 Da. This occurs via a rearrangement, leaving a protonated carbamic acid intermediate which can subsequently lose CO₂.

Loss of the entire Boc group: Cleavage of the N-C bond can lead to the loss of the C₅H₉O₂ radical (101.0603 Da).

Alpha-cleavage: Fragmentation adjacent to the ketone carbonyl group is also a common pathway for ketones. libretexts.org This could involve the cleavage of the C2-C3 bond, leading to the loss of an acetyl radical (CH₃CO•).

| Precursor Ion [M+H]⁺ | Neutral Loss | Fragment m/z (calculated) | Identity of Loss |

| 202.1438 | C₄H₈ | 146.0812 | Isobutylene |

| 202.1438 | C₅H₈O₂ | 102.0913 | Isobutylene + CO₂ |

| 202.1438 | C₅H₉O₂• | 101.0813 | Boc group radical |

| 202.1438 | CH₃CO• | 159.1281 | Acetyl radical |

Analyzing these fragmentation patterns allows for the confirmation of the different structural motifs within the molecule, such as the presence of the N-Boc protecting group and the α-amino ketone core. libretexts.org

X-ray Crystallography for Solid-State Structural Determination, Intermolecular Interactions, and Hydrogen Bonding Networks

While NMR provides the solution-state structure, X-ray crystallography gives a precise, three-dimensional picture of the molecule in the solid state. Although a crystal structure for the specific title compound is not publicly available, analysis of closely related N-tert-butyl carbamate structures reveals highly conserved interaction patterns that can be confidently extrapolated. nih.govnih.govresearchgate.net

N-Boc protected amines and amino acids frequently crystallize forming hydrogen-bonded dimers. The carbamate N-H group acts as a hydrogen bond donor, while the carbamate carbonyl oxygen acts as an acceptor. nih.govnih.gov This typically results in the formation of a centrosymmetric dimer, creating a stable eight-membered ring motif described by the graph-set notation R²₂(8). nih.govresearchgate.net

These dimers then pack into a larger crystal lattice, often stabilized by weaker C-H···O interactions. The precise conformation of the molecule in the crystal, including bond lengths, bond angles, and torsion angles, would be determined with very high precision. This data is invaluable for understanding the molecule's intrinsic geometry and its preferred modes of intermolecular interaction.

| Interaction Type | Donor | Acceptor | Typical Distance (D···A, Å) | Typical Angle (D-H···A, °) | Reference |

| Hydrogen Bond | N-H | O=C (Carbamate) | 2.92 - 2.94 | 168 - 169 | nih.gov |

| Weak Interaction | C-H | O=C (Carbamate) | 3.43 - 3.44 | 151 - 154 | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and In Situ Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules by identifying their constituent functional groups. For this compound, these methods provide definitive spectral fingerprints corresponding to its key structural motifs: the carbamate and ketone moieties.

Functional Group Characterization

The infrared spectrum of this compound is characterized by distinct absorption bands that confirm its molecular structure. The presence of the N-H group in the secondary carbamate gives rise to a sharp stretching vibration, typically observed in the range of 3300-3500 cm⁻¹. The molecule contains two carbonyl groups which are distinguishable by IR spectroscopy. The carbamate carbonyl (N-C=O) stretch typically appears at a higher wavenumber, approximately 1700-1720 cm⁻¹, while the ketone carbonyl (C=O) stretch is found at a slightly higher frequency, around 1715-1735 cm⁻¹, due to the alpha-substitution. wpmucdn.com

Strong bands corresponding to C-H stretching of the methyl and tert-butyl groups are expected in the 2850-3000 cm⁻¹ region. Furthermore, the characteristic C-O stretching of the carbamate ester group can be identified in the 1250-1000 cm⁻¹ range.

Raman spectroscopy offers complementary information. While carbonyl stretches are also visible in Raman spectra, they are often weaker than in IR. However, the non-polar C-C and C-H bonds of the alkyl framework may produce more intense Raman signals. The combination of both IR and Raman provides a comprehensive vibrational profile of the molecule.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H (Carbamate) | Stretching | 3300 - 3500 | 3300 - 3500 | Medium, Sharp |

| C-H (Alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong |

| C=O (Ketone) | Stretching | 1715 - 1735 | 1715 - 1735 | Strong |

| C=O (Carbamate) | Stretching | 1700 - 1720 | 1700 - 1720 | Strong |

| N-H (Carbamate) | Bending | 1510 - 1550 | Weak | Medium |

| C-O (Carbamate) | Stretching | 1250 - 1350 & 1000-1100 | Variable | Strong |

In Situ Reaction Progress Monitoring

The distinct vibrational frequencies of the functional groups in this compound and its precursors make vibrational spectroscopy an ideal technique for in situ, real-time monitoring of its synthesis. For instance, in a reaction involving the introduction of the tert-butoxycarbonyl (Boc) protecting group onto 3-amino-3-methyl-2-butanone using di-tert-butyl dicarbonate (B1257347), FT-IR spectroscopy can track the reaction's progress.

The disappearance of the primary amine's characteristic N-H stretching bands (typically a doublet around 3300-3400 cm⁻¹) and the concurrent appearance of the secondary carbamate's single N-H stretching peak would signify the conversion of the starting material. researchgate.net Similarly, the emergence of the strong carbamate C=O stretching band around 1700-1720 cm⁻¹ provides a clear indicator of product formation. researchgate.net This real-time analysis allows for precise determination of reaction endpoints, optimization of reaction conditions, and the potential identification of transient intermediates, without the need for offline sampling and analysis. researchgate.net

Theoretical and Computational Investigations of Tert Butyl N 2 Methyl 3 Oxobutan 2 Yl Carbamate and Its Reactions

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Bonding Analysis, and Charge Distribution

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of the molecule's ground state electronic structure. dergipark.org.tr

Electronic Structure and Bonding: Calculations would reveal the nature of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the carbamate (B1207046) and the oxygen of the carbonyl group, while the LUMO would likely be centered on the antibonding π* orbital of the ketone and carbamate carbonyl groups. The amide resonance within the carbamate moiety (N-C=O) leads to a partial double bond character in the C-N bond, which restricts rotation and influences the planarity of this functional group. nih.govacs.org

Charge Distribution: Natural Bond Orbital (NBO) analysis or Mulliken population analysis derived from DFT calculations can map the electron density and partial atomic charges across the molecule. This would quantify the polarity of specific bonds, highlighting the electrophilic nature of the carbonyl carbons (both ketone and carbamate) and the nucleophilic character of the carbonyl oxygens and the carbamate nitrogen. An illustrative table of calculated partial charges is shown below.

Table 1: Illustrative Predicted Partial Atomic Charges using DFT. Note: These are hypothetical values for illustrative purposes based on typical results for similar functional groups.

| Atom | Predicted Partial Charge (e) |

|---|---|

| Ketone Carbonyl Carbon | +0.55 |

| Ketone Carbonyl Oxygen | -0.50 |

| Carbamate Carbonyl Carbon | +0.65 |

| Carbamate Carbonyl Oxygen | -0.58 |

| Carbamate Nitrogen | -0.40 |

| Amide Hydrogen | +0.25 |

A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution, with red regions (negative potential) indicating areas prone to electrophilic attack (like the carbonyl oxygens) and blue regions (positive potential) indicating sites susceptible to nucleophilic attack. nih.gov

Conformational Analysis using Molecular Mechanics, Semi-Empirical, and Ab Initio Methods

The flexibility of this compound arises from the rotation around several single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

Molecular Mechanics (MM): MM methods, using force fields like MMFF94 or AMBER, are computationally efficient for initial conformational searches. rsc.org They can rapidly explore the potential energy surface to identify a broad range of possible low-energy structures by systematically rotating the key dihedral angles, such as the C-N bond of the carbamate and the C-C bonds of the backbone.

Semi-Empirical and Ab Initio Methods: The geometries of the conformers identified by MM are typically refined using more accurate but computationally intensive methods. Semi-empirical methods (like PM6 or AM1) or, more reliably, ab initio (like Hartree-Fock) and DFT methods are used for geometry optimization and energy calculation. acs.orgchemrxiv.org A key conformational feature of carbamates is the potential for syn and anti isomers (also referred to as cis and trans) around the C-N bond. nih.gov For many tert-butyl (Boc) protected amines, the energy difference between these rotamers is small, and both may coexist. nih.govnih.gov Intramolecular hydrogen bonding, for instance between the N-H proton and the ketone's carbonyl oxygen, could further stabilize certain conformations. chemrxiv.org

Table 2: Representative Dihedral Angles and Relative Energies of Hypothetical Conformers. Note: This table is for illustrative purposes to show what a conformational analysis would yield.

| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A (Global Minimum) | ~180° | 0.00 | Anti carbamate, extended chain |

| B | ~0° | +1.2 | Syn carbamate, extended chain |

| C | ~175° | +2.5 | Anti carbamate, folded (potential H-bond) |

Density Functional Theory (DFT) Studies of Reaction Mechanisms, Transition State Characterization, and Reaction Pathways

DFT is a cornerstone for investigating chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states (TS). researchgate.netrsc.org

Reaction Pathways: For this compound, DFT could be used to study various reactions. A prime example is the acid-catalyzed deprotection of the Boc group. The mechanism involves initial protonation of a carbonyl oxygen, followed by the cleavage of the C-O bond of the tert-butyl group to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the amine. chemistrysteps.com DFT calculations can model the geometry of the reactants, intermediates, transition states, and products along this pathway.

Transition State Characterization: By locating the saddle point on the potential energy surface corresponding to the TS, its geometry and energy can be determined. acs.org Vibrational frequency analysis is then used to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction's kinetic feasibility. For the Boc deprotection, DFT would likely show that protonation of the carbamate carbonyl is the most favorable initial step, leading to the lowest energy transition state for C-O bond cleavage. nih.gov

Molecular Dynamics Simulations for Understanding Solvent Effects, Solvation Shells, and Dynamic Behavior in Solution

While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. researchgate.netacs.org MD simulations model the movements of atoms over time by solving Newton's equations of motion, using force fields derived from quantum mechanical calculations or experimental data.

Solvent Effects and Solvation Shells: MD simulations can reveal how solvent molecules arrange themselves around the solute. For this compound in an aqueous solution, water molecules would form hydrogen bonds with the N-H group and the carbonyl oxygens. acs.orgnih.gov The structure and stability of this first solvation shell can significantly influence the molecule's conformational preferences and reactivity compared to the gas phase. acs.orgrsc.org The hydrophobic tert-butyl and methyl groups would lead to a different, more ordered structuring of water molecules around them.

Dynamic Behavior: MD simulations can track conformational changes over time (e.g., nanoseconds to microseconds). This would show the frequency of rotation around bonds and the lifetimes of specific conformations or intramolecular hydrogen bonds. uregina.ca This provides a dynamic picture that complements the static view from conformational analysis, showing how the molecule flexes and changes shape in response to thermal energy and interactions with the solvent.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies) and Validation with Experimental Data

A critical application of computational chemistry is the prediction of spectroscopic properties, which can be used to interpret experimental spectra or to confirm a proposed structure.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects (often modeled with a Polarizable Continuum Model, PCM). liverpool.ac.uk Predicted shifts for the various protons and carbons in this compound could be compared to experimental data to validate the calculated lowest-energy conformation. For instance, the chemical shift of the N-H proton is particularly sensitive to hydrogen bonding and conformation. nih.gov

IR Frequencies: The vibrational frequencies and intensities that constitute an infrared (IR) spectrum can also be calculated using DFT. github.io The calculation yields a set of normal modes, each with a specific frequency. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the theory and anharmonicity. nih.gov This allows for the assignment of specific bands in an experimental IR spectrum to the vibrations of particular functional groups, such as the C=O stretches of the ketone and carbamate, and the N-H stretch. mdpi.comresearchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data. Note: Experimental values are hypothetical. Predicted values are typical for the functional groups based on DFT calculations.

| Property | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| ¹³C NMR (Ketone C=O) | 208 ppm | 205 ppm |

| ¹³C NMR (Carbamate C=O) | 156 ppm | 154 ppm |

| ¹H NMR (N-H) | 5.2 ppm | 5.0 ppm |

| IR Freq. (Ketone C=O) | 1725 cm⁻¹ | 1718 cm⁻¹ |

| IR Freq. (Carbamate C=O) | 1705 cm⁻¹ | 1695 cm⁻¹ |

| IR Freq. (N-H Stretch) | 3450 cm⁻¹ | 3430 cm⁻¹ |

By comparing computationally predicted spectra with experimental results, researchers can gain high confidence in the structural and electronic characterization of molecules like this compound.

Emerging Research Avenues and Future Perspectives in Carbamate Chemistry

Development of Novel and Highly Efficient Synthetic Routes for Analogues and Derivatives of tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate

The development of efficient and versatile synthetic routes is paramount for the exploration of any new chemical entity. For this compound and its analogues, future research is likely to focus on methods that allow for the controlled introduction of diverse functionalities.

One promising approach involves the asymmetric Mannich reaction, a powerful tool for the construction of β-amino carbonyl compounds. By analogy to known procedures, the reaction of a suitable enolate or enol equivalent with an in situ-generated N-Boc imine could provide a direct route to the core structure. Future research could explore the use of chiral catalysts to control the stereochemistry of analogues with additional chiral centers.

Another avenue lies in the modification of readily available α-amino acids. A general strategy involves the conversion of an N-protected α-amino acid into the corresponding α-amino ketone. This could be achieved by activating the carboxylic acid and subsequent reaction with an organometallic reagent. The development of mild and high-yielding conditions for this transformation, particularly for sterically hindered substrates, will be a key focus.

The table below outlines potential synthetic strategies for analogous structures, highlighting the versatility that future research could unlock.

| Synthetic Strategy | Key Reagents and Conditions | Potential Analogues and Derivatives | Anticipated Advantages |

| Asymmetric Mannich Reaction | Proline or its derivatives, various aldehydes and ketones | Analogues with diverse substituents at the α- and β-positions | High stereocontrol, convergent synthesis |

| From α-Amino Acids | Activating agents (e.g., CDMT), Grignard reagents, organolithiums | Wide range of derivatives based on natural and unnatural amino acids | Access to chiral building blocks, modular approach |

| Curtius Rearrangement | Acyl azides, thermal or photochemical conditions, trapping with tert-butanol | Carbamates from corresponding carboxylic acids | Avoids the use of phosgene, good functional group tolerance |

This table presents hypothetical data based on established synthetic methodologies for similar compounds.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations of the Carbamate (B1207046) and Ketone Functionalities

The unique juxtaposition of a sterically hindered carbamate and a ketone in this compound suggests intriguing reactivity patterns that are yet to be explored.

The ketone functionality offers a rich playground for chemical transformations. Standard reactions such as reductions, reductive aminations, and additions of organometallic reagents could lead to a variety of novel derivatives. Of particular interest would be the investigation of stereoselective reductions to the corresponding alcohol, where the bulky neighboring group could influence the facial selectivity. Furthermore, the formation of imines and enamines from the ketone could be explored as a gateway to more complex heterocyclic structures. libretexts.orgoxfordsciencetrove.com

The carbamate group, specifically the tert-butoxycarbonyl (Boc) protecting group, is well-known for its stability under many conditions and its lability under acidic conditions. organic-chemistry.orgresearchgate.net However, unconventional transformations of the Boc group in sterically hindered environments could be a fruitful area of research. For instance, exploring its reactivity under thermal or photochemical conditions, or its participation in neighboring group-assisted reactions, could lead to unexpected and valuable chemical transformations. The inherent stability of the Boc group to most nucleophiles and bases allows for selective manipulation of the ketone moiety. organic-chemistry.org

Future studies will likely focus on the interplay between the two functional groups. For example, the ketone could be used to direct reactions at other positions in the molecule, or the carbamate could influence the reactivity of the ketone through steric or electronic effects.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Reaction Control and Scalability

The translation of synthetic routes to flow chemistry and automated platforms offers significant advantages in terms of reaction control, safety, and scalability. For this compound and its derivatives, this is a particularly promising avenue of research.

The synthesis of carbamates and ketones often involves exothermic reactions or the use of hazardous reagents. Flow chemistry allows for precise temperature control and the safe handling of reactive intermediates by minimizing the reaction volume at any given time. For instance, the synthesis of N-Boc protected β-amino ketones has been successfully demonstrated in a continuous-flow setup. researchgate.netresearchgate.net This approach could be adapted for the synthesis of the target compound, enabling a safer and more efficient process.

Automated synthesis platforms can be employed for the rapid generation of a library of analogues. By systematically varying the starting materials and reaction conditions, a large number of derivatives can be synthesized and screened for desired properties. This high-throughput approach would be invaluable for exploring the structure-activity relationships of this class of compounds.

The table below summarizes the potential benefits of integrating flow chemistry for the synthesis of this compound and its analogues.

| Parameter | Batch Synthesis (Conventional) | Flow Chemistry Synthesis |

| Temperature Control | Difficult for exothermic reactions, potential for hotspots. | Precise control, rapid heat dissipation. |

| Safety | Handling of large volumes of hazardous reagents. | Small reaction volumes, in-line quenching of reactive species. |

| Scalability | Often requires re-optimization of reaction conditions. | Readily scalable by extending reaction time or using larger reactors. |

| Reproducibility | Can be variable due to mixing and temperature gradients. | Highly reproducible due to precise control of parameters. |

This table presents a comparative analysis based on general principles of batch versus flow chemistry.

Potential for Functionalization in Materials Science (strictly limited to chemical functionalization processes, not material properties or applications)

The chemical structure of this compound offers several handles for its covalent attachment to material surfaces or polymer backbones. The development of chemical functionalization processes using this molecule is an area ripe for exploration.

The carbamate functionality itself can act as a linker. After deprotection of the Boc group to reveal the primary amine, this amine can be used in a variety of coupling reactions. For example, it could be reacted with surface-bound carboxylic acids to form amide bonds, or with isocyanates to form ureas, thereby tethering the molecule to a solid support.

Alternatively, the ketone group can be utilized for functionalization. For instance, it can be converted to an oxime or hydrazone by reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives that are pre-functionalized on a surface. This type of "click chemistry" approach offers a mild and efficient way to immobilize the molecule.

Future research in this area will focus on developing robust and selective chemical methods for the attachment of this compound and its derivatives to a variety of materials, including polymers, silica, and nanoparticles. The steric hindrance around the reactive sites will be a key consideration in the design of these functionalization strategies.

Unexplored Applications in Advanced Catalysis and Methodological Development in Organic Chemistry

The unique structural features of this compound suggest its potential as a precursor to novel catalysts or as a substrate in the development of new synthetic methodologies.

Upon deprotection of the Boc group, the resulting α-amino ketone could serve as a chiral ligand for metal-catalyzed reactions. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with a variety of metals. The steric bulk provided by the gem-dimethyl group could create a unique chiral environment around the metal center, potentially leading to high levels of stereoselectivity in catalytic transformations.

Furthermore, the compound itself could be a valuable substrate for testing the limits of new synthetic methods. For example, developing methods for the selective functionalization of the C-H bonds in the molecule would be a significant challenge and a testament to the power of a new catalytic system. The sterically encumbered nature of the molecule makes it an excellent test case for reactions that are sensitive to steric hindrance.

In the field of organocatalysis, derivatives of this compound could be explored as novel catalysts. For example, the amine functionality, after deprotection, could be incorporated into a larger scaffold to create a bifunctional catalyst that can activate substrates through both hydrogen bonding and covalent interactions.

The journey into the chemical space defined by this compound is just beginning. The development of efficient synthetic routes, the exploration of its unique reactivity, and its integration into modern synthetic platforms will undoubtedly open up new and exciting avenues in the broader field of carbamate chemistry.

Q & A

Q. What are the established synthetic routes for tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate, and what coupling reagents are critical for yield optimization?

The compound is typically synthesized via condensation reactions. For example, tert-butyl carbamate derivatives can be prepared using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), which facilitate amide bond formation. Reaction optimization often involves controlling stoichiometry, solvent polarity (e.g., dichloromethane or DMF), and temperature (0–25°C) to suppress side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and purity.

- X-ray Crystallography : For resolving 3D molecular geometry and hydrogen-bonding networks (e.g., Das et al., 2016, analyzed carbamate crystal structures) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound under inert or high-temperature conditions?

- Use nitrogen/argon atmospheres to prevent oxidation during synthesis.

- Avoid exposure to strong acids/bases (risk of decomposition) and store at 2–8°C in amber glass to preserve stability .

- Personal protective equipment (PPE): P95 respirators for particulate control and chemical-resistant gloves (e.g., nitrile) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in tert-butyl carbamate derivatives influence their solid-state packing and reactivity?

Studies by Das et al. (2016) demonstrate that weak C–H···O and strong N–H···O hydrogen bonds govern crystal lattice stability. These interactions affect solubility and melting points, which are critical for designing co-crystals or polymorphs with enhanced bioavailability .

Q. Can biocatalytic methods replace traditional synthesis for enantioselective production of this carbamate?

Troiani et al. (2011) developed chemoselective biocatalytic routes using enzymes like lipases or esterases to synthesize chiral intermediates. This approach minimizes racemization and improves enantiomeric excess (ee > 95%) compared to chemical catalysts .

Q. What experimental design (DoE) strategies optimize reaction parameters in flow-chemistry setups?

Flow chemistry enables precise control of residence time and mixing. A DoE framework (e.g., factorial design) can model variables like flow rate (0.1–2 mL/min), temperature (20–80°C), and reagent ratios to maximize yield. Statistical tools (e.g., ANOVA) identify critical factors, reducing trial-and-error experimentation .

Q. How is this carbamate utilized as a precursor in fluorinated pharmaceutical intermediates?

The tert-butyl group acts as a protecting moiety for amines during multi-step syntheses. For example, fluorinated pyridine derivatives (e.g., tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate) are key intermediates in kinase inhibitors. The carbamate’s stability under acidic conditions enables selective deprotection .

Q. What decomposition pathways occur under varying pH conditions, and how are they mitigated?

Acidic conditions (pH < 3) hydrolyze the carbamate to release CO and tert-butanol, while basic environments (pH > 10) cleave the N–C bond. Stabilization strategies include:

- Buffering reaction media near neutral pH (6–8).

- Using aprotic solvents (e.g., THF) to suppress hydrolysis .

Retrosynthesis Analysis